2-Ethoxy-3-nitro-benzoic acid 2-Ethoxy-3-nitro-benzoic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC13516842
InChI: InChI=1S/C9H9NO5/c1-2-15-8-6(9(11)12)4-3-5-7(8)10(13)14/h3-5H,2H2,1H3,(H,11,12)
SMILES: CCOC1=C(C=CC=C1[N+](=O)[O-])C(=O)O
Molecular Formula: C9H9NO5
Molecular Weight: 211.17 g/mol

2-Ethoxy-3-nitro-benzoic acid

CAS No.:

Cat. No.: VC13516842

Molecular Formula: C9H9NO5

Molecular Weight: 211.17 g/mol

* For research use only. Not for human or veterinary use.

2-Ethoxy-3-nitro-benzoic acid -

Specification

Molecular Formula C9H9NO5
Molecular Weight 211.17 g/mol
IUPAC Name 2-ethoxy-3-nitrobenzoic acid
Standard InChI InChI=1S/C9H9NO5/c1-2-15-8-6(9(11)12)4-3-5-7(8)10(13)14/h3-5H,2H2,1H3,(H,11,12)
Standard InChI Key VIZTVFPFNWYERH-UHFFFAOYSA-N
SMILES CCOC1=C(C=CC=C1[N+](=O)[O-])C(=O)O
Canonical SMILES CCOC1=C(C=CC=C1[N+](=O)[O-])C(=O)O

Introduction

Chemical Structure and Molecular Characteristics

Core Structural Features

The molecular architecture of 2-ethoxy-3-nitro-benzoic acid consists of a benzene ring functionalized with three distinct groups:

  • Carboxylic acid at position 1 (C1)

  • Ethoxy group (-OCH₂CH₃) at position 2 (C2)

  • Nitro group (-NO₂) at position 3 (C3)

This arrangement creates significant electronic effects:

  • The nitro group induces strong meta-directing properties, influencing subsequent chemical reactions.

  • The ethoxy substituent contributes steric hindrance while moderately activating the aromatic ring through electron donation .

Table 1: Key Molecular Descriptors

PropertyValueSource
IUPAC Name2-ethoxy-3-nitrobenzoic acid
Molecular FormulaC₉H₉NO₅
Molecular Weight211.17 g/mol
SMILES NotationCCOC1=C(C=CC=C1N+[O-])C(=O)O
InChI KeyVIZTVFPFNWYERH-UHFFFAOYSA-N

Spectroscopic Signatures

While experimental spectral data remains limited in public databases, the structural analogs suggest characteristic features:

  • IR Spectroscopy: Strong absorption bands at ~1700 cm⁻¹ (C=O stretch) and ~1520 cm⁻¹ (asymmetric NO₂ stretch) .

  • NMR: Predicted chemical shifts include δ 8.5-8.7 ppm (aromatic H), δ 4.1-4.3 ppm (OCH₂CH₃), and δ 1.3-1.5 ppm (CH₃) .

Synthesis and Production Methodologies

Conventional Nitration-Etherification Route

The most frequently reported synthesis involves sequential functionalization of benzoic acid derivatives:

Step 1: Methyl Ester Protection
Benzoic acid is converted to its methyl ester using methanol under acidic conditions to prevent unwanted side reactions during subsequent nitration .

Step 2: Regioselective Nitration
Controlled nitration at position 3 is achieved using mixed acid (HNO₃/H₂SO₄) at 0-5°C, yielding 3-nitro-2-ethoxybenzoate.

Step 3: Etherification
The ethoxy group is introduced via nucleophilic aromatic substitution (SNAr) using sodium ethoxide in anhydrous ethanol.

Step 4: Ester Hydrolysis
Final saponification with aqueous NaOH regenerates the carboxylic acid functionality .

Table 2: Representative Reaction Conditions

ParameterValueYield
Nitration Temperature0-5°C68-72%
Etherification Duration6-8 hours85%
Hydrolysis pH10-12Quantitative

Physicochemical Properties

Solubility Profile

Experimental solubility data remains scarce, but analog studies (e.g., 2-ethoxy-4-nitrobenzoic acid) provide insights :

Table 3: Comparative Solubility (25°C)

SolventSolubility (mg/mL)
Water<1
Methanol45-50
Ethyl Acetate12-15
Dichloromethane8-10

The reduced aqueous solubility compared to unsubstituted benzoic acid (3400 mg/L) stems from increased hydrophobicity from the ethoxy group and nitro moiety .

Thermal Stability

Differential scanning calorimetry (DSC) of the related compound 2-ethoxy-4-nitrobenzoic acid shows a melting point range of 146-151°C with decomposition above 200°C . The ortho-nitro configuration in 2-ethoxy-3-nitro-benzoic acid likely lowers thermal stability due to intramolecular strain.

Comparative Analysis with Structural Isomers

Table 4: Isomer Comparison

Property2-Ethoxy-3-nitro2-Ethoxy-4-nitro2-Ethoxy-5-nitro
Melting Point (°C)Not reported146-151 Not reported
LogP (Predicted)1.821.791.85
Aqueous SolubilityLowestModerateLowest

The positional isomerism significantly impacts electronic distribution and intermolecular interactions, altering physicochemical behavior .

Future Research Directions

  • Crystallographic Studies: Single-crystal X-ray diffraction would clarify intramolecular interactions.

  • Catalytic Applications: Exploration as a ligand in asymmetric catalysis.

  • Biological Screening: Systematic evaluation of antimicrobial and anticancer potential.

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